3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
Description
Historical Context and Discovery
The development of this compound traces its origins to three key chemical innovations:
- The 19th-century isolation of thiazolidine derivatives from natural products
- Mid-20th-century advances in fluorinated aromatic compound synthesis
- Late 20th-century methodologies for regioselective halogenation of complex heterocycles
First synthesized in 2009 through a modified Knoevenagel condensation approach, this compound represented a strategic merger of fluorinated aryl chemistry with thiazolidine ring systems. Early patent literature (WO2001079202A1) demonstrated the pharmaceutical relevance of similar brominated thiazolidinediones, paving the way for targeted synthesis of this derivative. The simultaneous incorporation of bromine and trifluoromethyl groups marked a deliberate design choice to enhance both metabolic stability and target binding affinity in drug discovery applications.
Overview of Thiazolidine Derivatives in Chemical Research
Thiazolidine derivatives occupy a privileged position in medicinal chemistry, as evidenced by their presence in:
| Therapeutic Class | Example Drug | Key Structural Feature |
|---|---|---|
| Antidiabetics | Pioglitazone | 2,4-thiazolidinedione core |
| Antibiotics | Penicillin G | β-lactam-thiazolidine fusion |
| Anticancer Agents | Dasatinib | Aminothiazole scaffold |
The 3-arylthiazolidine subclass, to which this compound belongs, has shown particular promise in modulating protein-protein interactions due to the conformational constraints imposed by the saturated thiazolidine ring. Recent computational studies suggest the trifluoromethyl group's strong electron-withdrawing effect (-I) combined with bromine's polarizability creates unique charge distribution patterns that enhance binding to hydrophobic enzyme pockets.
Rationale for Academic Investigation of the Compound
Four compelling factors drive ongoing research into this molecule:
- Synthetic Versatility : The bromine atom at the 5-position enables diverse cross-coupling reactions (e.g., Suzuki, Ullmann), while the trifluoromethyl group resists metabolic oxidation.
- Stereochemical Complexity : The thiazolidine ring's chair conformation creates distinct axial and equatorial positions for functional group presentation.
- Material Science Potential : Fluorinated aryl groups impart enhanced thermal stability and dielectric properties in polymer applications.
- Biological Probe Utility : The compound serves as a photoaffinity labeling precursor through bromine-astatine substitution in radiopharmaceutical development.
Scope and Objectives of the Review
This analysis systematically examines:
- Synthetic pathways for this compound production
- Spectroscopic characterization data (¹H/¹³C NMR, IR, MS)
- Computational modeling of molecular geometry and electronic structure
- Comparative reactivity with analogous chloro/iodo derivatives
- Emerging applications in catalysis and supramolecular chemistry
Throughout the discussion, particular emphasis is placed on structure-property relationships arising from the unique bromo/trifluoromethyl substitution pattern.
Properties
IUPAC Name |
3-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NS/c11-7-1-2-8(10(12,13)14)9(5-7)15-3-4-16-6-15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNKZVOROPWIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
The biological activity of 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine has been investigated in various contexts:
Anticancer Properties
Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of electron-withdrawing groups, such as trifluoromethyl, has been correlated with enhanced potency against cancer cells.
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 10–20 | Apoptosis induction |
| Similar Thiazolidines | A549 | 15–25 | Caspase activation |
| Similar Thiazolidines | MCF-7 | 5–15 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Thiazolidines have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as novel antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | MRSA | <1 | Effective against resistant strains |
| Similar Thiazolidines | E. coli | <0.5 | Broad-spectrum activity |
Antiviral Potential
Preliminary studies suggest that thiazolidine derivatives may exhibit antiviral properties by targeting viral enzymes such as proteases and polymerases. This potential positions them as candidates for further exploration in antiviral drug development.
Case Studies
Several case studies highlight the efficacy of thiazolidine derivatives:
- DPP-IV Inhibition : A study demonstrated that thiazolidine derivatives could enhance glucose control in diabetic models by effectively inhibiting DPP-IV.
- Cancer Treatment : In vivo studies have shown promising results where thiazolidine derivatives induced apoptosis in various cancer cell lines, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound and flutianil enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or sulfonyl (-SO₂) groups in other analogs .
- Sulfur Modifications : Flutianil’s sulfanyl group (-S-) contrasts with the sulfonyl (-SO₂) group in the compound from , which may reduce reactivity or increase solubility .
Key Observations :
Key Observations :
- The trifluoromethyl group in flutianil and the target compound correlates with selective antifungal activity, though flutianil’s narrow spectrum contrasts with broader activity in microwave-synthesized indolines .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values compared to -OCH₃ or -SO₂ analogs, enhancing membrane permeability .
Biological Activity
3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its bioactive properties. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromo substituent may influence its interaction with biological targets.
Target Interactions
The compound has been shown to interact with specific enzymes and proteins, modulating various biochemical pathways. For instance, it has been utilized in synthesizing novel imidazo[1,2-a]pyridine-coumarin hybrids that inhibit the NS5B protein associated with Hepatitis C virus replication.
Biochemical Pathways
Compounds containing trifluoromethyl groups often affect multiple biochemical pathways. The unique physicochemical properties of these groups contribute to enhanced biological activities, including enzyme inhibition and altered cellular signaling .
Anti-Cancer Properties
Recent studies have demonstrated the anti-proliferative effects of thiazolidine derivatives on various cancer cell lines. For example, in experiments comparing the efficacy of synthesized thiazolidines against MCF-7 breast cancer cells, compounds exhibited IC50 values significantly lower than that of cisplatin, a standard chemotherapy agent. The most potent derivatives displayed IC50 values as low as 0.27 μM .
| Compound | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| 5a | 0.50 | 8-fold more potent |
| 5b | 0.62 | Better than cisplatin |
| 5c | 1.15 | Comparable |
| Cisplatin | 4.14 | Reference |
This table illustrates the enhanced potency of thiazolidine derivatives compared to cisplatin.
Cellular Effects
The compound's effects on cellular functions include modulation of cell signaling pathways and gene expression. In laboratory settings, it has been observed that lower doses can lead to beneficial outcomes without significant toxicity .
Case Studies and Research Findings
- Study on MCF-7 Cells : A series of thiazolidines were synthesized and tested against MCF-7 cells. The results indicated that compounds with electron-withdrawing groups exhibited higher anti-proliferative activity compared to those with electron-donating groups .
- Selectivity in Toxicity : Another study evaluated the selectivity of thiazolidine derivatives on NIH3T3 (mouse embryonic fibroblast) cells alongside various cancer cell lines (HT-29, HeLa, A549). The results showed no toxicity against NIH3T3 cells at tested concentrations, suggesting a favorable safety profile for potential therapeutic agents .
- Mechanistic Insights : Research utilizing molecular dynamics simulations provided insights into how these compounds interact with target proteins at a molecular level, revealing critical hydrophobic interactions that enhance their bioactivity .
Q & A
Q. What are the recommended synthetic routes for 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine, and what analytical methods validate its purity?
Answer: The synthesis typically involves coupling a bromo-trifluoromethylphenyl precursor with a thiazolidine moiety under anhydrous conditions. Key steps include:
- Reaction Setup : Use of tetrahydrofuran (THF) as a solvent with triethylamine (EtN) to neutralize byproducts (e.g., HCl) .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress over 72 hours .
- Purification : Column chromatography isolates the product, with eluent polarity adjusted based on substituent hydrophobicity .
- Characterization :
- NMR : H and C NMR confirm regiochemistry and substituent integration .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., thiazolidine ring conformation) .
Q. Table 1: Synthetic Conditions from Literature
| Step | Conditions | Reference |
|---|---|---|
| Precursor coupling | THF, EtN, RT, 72h | |
| Purification | Silica gel column, hexane/EtOAc | |
| Yield Optimization | Microwave-assisted synthesis (50°C) |
Q. How do the bromo and trifluoromethyl groups affect the compound’s stability under varying pH conditions?
Answer:
- Bromo Group : Increases susceptibility to nucleophilic aromatic substitution at high pH (>10). Accelerated degradation studies (e.g., 0.1 M NaOH, 40°C) show ~20% decomposition over 24 hours .
- Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing the aromatic ring but increasing acidity of adjacent protons (pKa ~3–4) .
- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Mass spectrometry identifies fragments (e.g., loss of Br– or CF groups) .
Advanced Research Questions
Q. What strategies resolve contradictions between NMR and X-ray crystallography data for this compound?
Answer: Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. solid state):
- 2D NMR : HSQC and NOESY correlate proton environments and spatial relationships .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and compares with experimental data .
- Cross-Validation : Compare with structurally analogous compounds (e.g., 5-bromo-4-(trifluoromethyl)thiazol-2-amine) to identify systematic errors .
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 72h to 6h (60°C, 150 W) with comparable yields (~85%) .
- Catalyst Screening : CuBr (0.2 equiv.) improves coupling efficiency in bromo-substituted intermediates .
- Solvent Optimization : Replace THF with DMF for higher boiling point and improved solubility of aromatic precursors .
- Design of Experiments (DoE) : Use factorial designs to assess temperature, catalyst loading, and solvent polarity interactions .
Q. What mechanistic insights explain the regioselectivity of bromine substitution in related thiazolidines?
Answer:
- Electrophilic Aromatic Substitution : Bromine (Br) or N-bromosuccinimide (NBS) preferentially targets the para position to electron-withdrawing groups (e.g., CF) due to resonance stabilization .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) direct bromination to less hindered positions, confirmed by X-ray structures of intermediates .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (meta-bromination), while higher temperatures shift to thermodynamic (para) products .
Q. How do substituents influence the compound’s potential pharmacological activity?
Answer:
- Bromo Group : Enhances lipophilicity (logP +0.5) and halogen bonding with target proteins .
- Trifluoromethyl Group : Improves metabolic stability by resisting oxidative cleavage .
- Thiazolidine Core : Acts as a hydrogen bond acceptor, critical for binding to enzymes (e.g., kinases) .
- Activity Screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic liability .
Q. Table 2: Substituent Effects on Physicochemical Properties
| Substituent | logP Increase | Metabolic Stability (t) |
|---|---|---|
| Br | +0.5 | 2.5h (Human Liver Microsomes) |
| CF | +1.2 | >6h |
| Thiazolidine | -0.3 | 4.0h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
